Potassium azide

Overview

Description

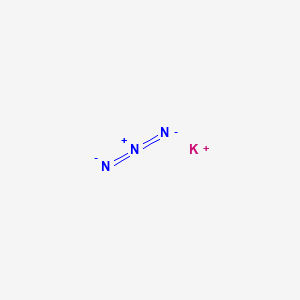

Potassium azide (KN3) is an inorganic compound that appears as colorless crystals . It is a water-soluble salt and is used as a reagent in the laboratory . It has also been found to act as a nitrification inhibitor in soil .

Synthesis Analysis

Potassium azide is prepared by treating potassium carbonate with hydrazoic acid, which is generated in situ . In contrast, the analogous sodium azide is prepared (industrially) by the “Wislicenus process,” which proceeds via the reaction of sodium amide with nitrous oxide .Molecular Structure Analysis

Potassium azide, along with RbN3, CsN3, and TlN3, adopt the same structures. They crystallize in a tetragonal habit . The azide is bound to eight cations in an eclipsed orientation. The cations are bound to eight terminal N centers .Chemical Reactions Analysis

Upon heating or upon irradiation with ultraviolet light, potassium azide decomposes into potassium metal and nitrogen gas . The decomposition temperatures of the alkali metal azides are: NaN3 (275 °C), KN3 (355 °C), RbN3 (395 °C), CsN3 (390 °C) .Physical And Chemical Properties Analysis

Potassium azide has a molar mass of 81.1184 g/mol and a density of 2.038 g/cm3 . It has a melting point of 350 °C (in vacuum) and decomposes instead of boiling . It is soluble in water and slightly soluble in ethanol .Scientific Research Applications

Soil Fumigation

Potassium azide (KN3) has been identified as a potential soil fumigant. In studies conducted by Parochetti and Warren (1970), it was found that azide effectively killed dormant seeds in both laboratory and field experiments. The volatility of KN3, influenced by soil acidity, moisture, and type, plays a crucial role in its dissipation. The research highlighted that KN3 is leachable, weakly adsorbed across various soil types, and its dissipation is a chemical process accelerated by elevated temperatures. Acidic soils facilitate the conversion of KN3 to HN3 before decomposition, indicating its potential for controlled soil treatment (Parochetti & Warren, 1970).

Plant Physiology

Kondo (1983) explored the impact of azide on plant physiology, particularly on potassium uptake rhythms in Lemna gibba G3. A 6-hour application of azide significantly altered the plant's potassium uptake rhythm, akin to effects caused by low temperatures or darkness. The concentration of azide was critical in determining the phase shift and response curve in the plant's potassium uptake, suggesting azide's selective role in influencing plant metabolic rhythms (Kondo, 1983).

Educational Experiments

In the field of education, particularly in physics, Willis (1980) demonstrated the utility of potassium azide in undergraduate electron-spin-resonance experiments. This study provided a comprehensive approach where students engage in sample preparation, data collection, and theoretical analysis using KN3, reinforcing lessons from various physics courses (Willis, 1980).

Microbial Population and Soil Enzyme Activities

Kelley and Rodríguez-Kábana (1975) investigated the effects of potassium azide on soil microbial populations and soil enzymatic activities. They found that preplant applications of KN3 in pine nursery beds significantly reduced bacterial and fungal populations and decreased invertase and amylase activities. These effects were more pronounced under plastic-sealed conditions and correlated with the amount of azide used. This study underscores the profound impact of potassium azide on soil microbial ecology (Kelley & Rodríguez-Kábana, 1975).

High-Pressure Phase Transitions

Research by Zhang et al. (2014) and Ji et al. (2012) delved into the high-pressure behavior of potassium azide. They employed first-principles methods and Raman scattering spectroscopy to investigate phase transitions under high pressure. Their findings revealed new high-pressure phases with unique structural properties, contributing to a deeper understanding of pressure effects on anions and phase transitions in materials like KN3 (Zhang, Zeng, Lin, & Li, 2014); (Ji, Zheng, Hou, Zhu, Wu, Chyu, & Ma, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

potassium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLVRPLSVNESQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KN3 | |

| Record name | Potassium azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040267 | |

| Record name | Potassium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.119 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder or colorless crystals; [MSDSonline] | |

| Record name | Potassium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

20762-60-1 | |

| Record name | Potassium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20762-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium azide (K(N3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3LSB2C8SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

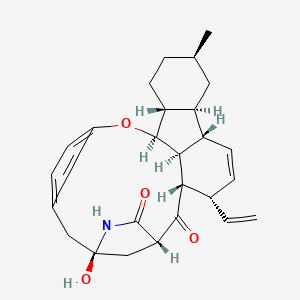

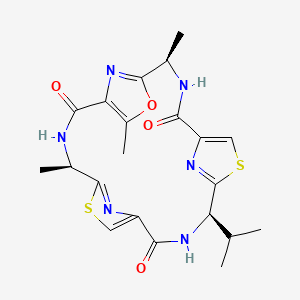

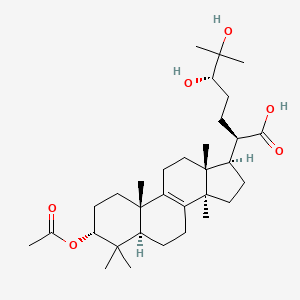

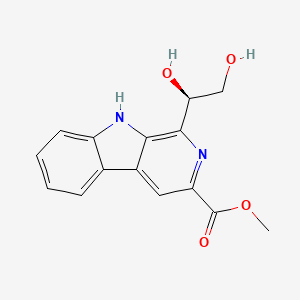

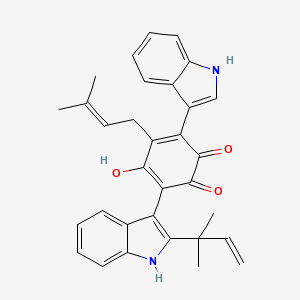

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1245979.png)

![(6aS,11bR)-9,10-dimethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a-diol](/img/structure/B1245993.png)